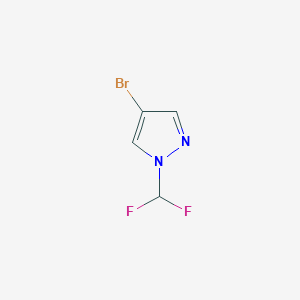

4-Bromo-1-(difluoromethyl)-1H-pyrazole

CAS No.: 956477-67-1

Cat. No.: VC3354827

Molecular Formula: C4H3BrF2N2

Molecular Weight: 196.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956477-67-1 |

|---|---|

| Molecular Formula | C4H3BrF2N2 |

| Molecular Weight | 196.98 g/mol |

| IUPAC Name | 4-bromo-1-(difluoromethyl)pyrazole |

| Standard InChI | InChI=1S/C4H3BrF2N2/c5-3-1-8-9(2-3)4(6)7/h1-2,4H |

| Standard InChI Key | YZFOWGPIDPASFC-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1C(F)F)Br |

| Canonical SMILES | C1=C(C=NN1C(F)F)Br |

Introduction

Fundamental Properties and Structure

4-Bromo-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound characterized by its five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The molecular formula is C4H3BrF2N2, with a molecular weight of approximately 197 g/mol. The compound's structure consists of a pyrazole core with a bromine atom at the 4-position and a difluoromethyl (-CHF2) group attached to the N-1 position. Unlike its trifluoromethyl analog, which contains three fluorine atoms in the substituent group, the difluoromethyl derivative maintains one hydrogen atom bonded to the carbon, significantly altering its electronic properties and hydrogen-bonding capabilities.

The difluoromethyl group is known for its unique properties as a lipophilic hydrogen bond donor, which differs significantly from the trifluoromethyl group that lacks this hydrogen-bonding capability. This characteristic makes difluoromethyl-containing compounds particularly interesting for medicinal chemistry applications, as they can interact with biological targets through hydrogen bonding while maintaining favorable lipophilicity profiles. The presence of the bromine atom at the 4-position further enhances the compound's versatility, providing a reactive site for various transformations including cross-coupling reactions.

Structural Comparison with Related Compounds

While the search results primarily focus on 4-bromo-1-(trifluoromethyl)-1H-pyrazole, some inferences can be made about the difluoromethyl analog by examining the differences in electronic properties between trifluoromethyl and difluoromethyl groups. The difluoromethyl group (-CHF2) is less electron-withdrawing than the trifluoromethyl group (-CF3), which would likely result in subtle differences in the electron density distribution across the pyrazole ring.

| Property | 4-Bromo-1-(difluoromethyl)-1H-pyrazole | 4-Bromo-1-(trifluoromethyl)-1H-pyrazole |

|---|---|---|

| Molecular Formula | C4H3BrF2N2 | C4H2BrF3N2 |

| Molecular Weight | ~197 g/mol | 214.97 g/mol |

| H-bond Donor Capability | Yes (via CHF2 group) | No |

| Electron-withdrawing Effect | Moderate | Strong |

| Lipophilicity | Moderate | High |

| Reactivity at 4-position | Enhanced by difluoromethyl | Enhanced by trifluoromethyl |

Synthetic Routes and Preparation

The synthesis of 4-Bromo-1-(difluoromethyl)-1H-pyrazole would likely follow similar protocols to those established for related halogenated pyrazole derivatives. Based on known synthetic methodologies for similar compounds, several potential synthetic routes can be proposed.

Purification Methods

Purification of 4-Bromo-1-(difluoromethyl)-1H-pyrazole would likely involve standard techniques used for similar heterocyclic compounds. Column chromatography using silica gel as the stationary phase and appropriate solvent systems (such as mixtures of ethyl acetate and hexane) would be a primary purification method. Recrystallization from suitable solvent systems might also be employed for final purification and to obtain crystalline material suitable for analysis or further use.

Analytical characterization would typically involve NMR spectroscopy (1H, 13C, and 19F NMR), mass spectrometry to confirm the molecular weight and fragmentation pattern, and potentially X-ray crystallography for unambiguous structural confirmation. The 1H NMR spectrum would be particularly informative, showing characteristic signals for the pyrazole ring protons and the distinct difluoromethyl proton, which typically appears as a triplet due to coupling with the two fluorine atoms.

Reactivity Profile and Chemical Transformations

Cross-Coupling Reactions

Structure-Activity Relationships and Design Principles

Understanding the structure-activity relationships (SAR) of compounds containing the 4-bromo-1-(difluoromethyl)-1H-pyrazole scaffold is crucial for rational design in various applications. By analyzing how structural modifications affect properties and activities, researchers can optimize compounds for specific purposes.

Electronic Effects on Reactivity

The difluoromethyl group exhibits distinct electronic properties compared to other fluorinated groups like trifluoromethyl. It is less electron-withdrawing than the trifluoromethyl group, which affects the electron density distribution in the pyrazole ring. This has implications for the reactivity at various positions, particularly for electrophilic and nucleophilic substitutions. The bromine at the 4-position is likely activated toward nucleophilic substitution due to the electron-withdrawing effect of the difluoromethyl group, though less so than in the trifluoromethyl analog.

For reaction design purposes, understanding these electronic effects allows for prediction of reactivity and selectivity in various transformations. This is particularly important when designing synthetic routes to complex molecules where control over regioselectivity can be challenging.

Bioisosterism in Drug Design

In medicinal chemistry, the difluoromethyl group serves as an important bioisostere for several functional groups. Unlike the trifluoromethyl group, which is primarily lipophilic and unable to donate hydrogen bonds, the difluoromethyl group can participate in hydrogen bonding due to its acidic C-H bond. This makes it a valuable replacement for hydroxyl, thiol, or carboxylic acid groups in drug molecules, potentially improving pharmacokinetic properties while maintaining key target interactions.

| Functional Group | Hydrogen Bond Donor Capability | Lipophilicity | Metabolic Stability |

|---|---|---|---|

| Hydroxyl (-OH) | Strong | Low | Variable |

| Thiol (-SH) | Moderate | Moderate | Low |

| Difluoromethyl (-CHF2) | Moderate | Moderate | High |

| Trifluoromethyl (-CF3) | None | High | Very High |

This table illustrates how the difluoromethyl group provides a balanced profile that can be advantageous in drug design, combining reasonable lipophilicity with hydrogen bond donor capability and metabolic stability.

Analytical Characterization and Identification

Proper characterization of 4-Bromo-1-(difluoromethyl)-1H-pyrazole is essential for confirming its structure, assessing purity, and understanding its physical properties. Various analytical techniques would be employed for comprehensive characterization.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural confirmation. The 1H NMR spectrum would show the characteristic signals of the pyrazole ring protons (typically appearing in the aromatic region, around 7-8 ppm) and the distinctive difluoromethyl proton, which would appear as a triplet due to coupling with the two fluorine atoms (typically around 6-7 ppm with a large coupling constant of approximately 50-60 Hz).

19F NMR would provide valuable information about the difluoromethyl group, typically showing a doublet signal due to coupling with the hydrogen atom. 13C NMR would reveal the carbon skeleton of the molecule, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.

Infrared (IR) spectroscopy would show characteristic absorption bands for the C-F stretching vibrations (typically around 1000-1100 cm-1) and potentially for the C-Br bond (typically around 500-600 cm-1). Mass spectrometry would confirm the molecular weight and provide information about fragmentation patterns, with characteristic isotope patterns for bromine-containing compounds.

Crystallographic Studies

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including bond lengths, bond angles, and molecular packing in the solid state. Crystal structure data would be particularly valuable for understanding intermolecular interactions, which could influence properties such as melting point, solubility, and behavior in formulations.

The crystal packing might reveal interesting features such as halogen bonding (involving the bromine atom), hydrogen bonding (involving the difluoromethyl hydrogen), or π-stacking interactions between pyrazole rings. These interactions could be relevant for understanding physical properties and potentially for crystal engineering applications.

Comparative Analysis with Analogous Compounds

Comparing 4-Bromo-1-(difluoromethyl)-1H-pyrazole with structurally related compounds provides insights into how specific structural features influence properties and reactivity. This comparison can guide the design of new compounds and help predict their behavior.

Comparison with Trifluoromethyl Analog

The most direct comparison is with 4-bromo-1-(trifluoromethyl)-1H-pyrazole, which differs only in having an additional fluorine atom in place of a hydrogen. This seemingly small difference leads to significant changes in electronic properties and potential applications. The trifluoromethyl group is more electron-withdrawing, potentially making the pyrazole ring less electron-rich and altering its reactivity toward electrophiles and nucleophiles.

A key difference is in hydrogen bonding capability: the difluoromethyl compound can act as a hydrogen bond donor, while the trifluoromethyl analog cannot. This difference could be crucial in applications where hydrogen bonding plays a role, such as in drug-receptor interactions or crystal packing.

Broader Structural Relationships

4-Bromo-1-(difluoromethyl)-1H-pyrazole belongs to a broader family of halogenated pyrazoles, which have diverse applications. Comparing this compound with other substitution patterns (such as 3-bromo or 5-bromo derivatives) or with pyrazoles bearing different halogen substituents (such as chloro or iodo analogs) could provide insights into position-dependent effects and the influence of different halogens on properties and reactivity.

Similarly, comparison with compounds where the difluoromethyl group is at different positions (such as at the 3- or 5-position or on the second nitrogen atom) could reveal how positional isomerism affects properties. These structure-property relationships are valuable for rational compound design and for predicting the behavior of novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume